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Introduction

Medium 199 (M199) is a synthetic cell culture medium originally developed in 1950 for the
cultivation of non-transformed cells, particularly chick embryo fibroblasts. Its chemically defined
composition makes it highly suitable for virology and vaccine production. M199 is widely used
for the propagation and titration of various viruses due to its ability to support the growth of a
broad range of host cell lines. This document provides detailed protocols for the preparation of
M199, propagation of Influenza A virus and Adenovirus, and subsequent viral titration using the
Tissue Culture Infectious Dose (TCID50) and Plaque Assay methods.

M199 Medium Preparation and Supplementation

M199 is a basal medium that requires supplementation with serum, antibiotics, and in some
cases, additional nutrients to support robust cell growth and viral replication. The standard
formulation contains a balanced salt solution (either Earle's for CO2 incubators or Hanks' for
ambient air), amino acids, vitamins, and other essential nutrients.

Preparation of Complete M199 Growth Medium

Materials:

e M199 powder or 1X liquid M199 with Earle's Balanced Salt Solution (EBSS)
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o Fetal Bovine Serum (FBS), heat-inactivated
e Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 pg/mL Streptomycin)
e L-Glutamine (200 mM)
e Sodium Bicarbonate (7.5% solution, if preparing from powder)
 Sterile, deionized water (for powder)
o Sterile 0.22 pm filter unit
Protocol for Preparing 500 mL of Complete M199 from 1X Liquid:
o Aseptically combine the following in a sterile bottle:
o 445 mL of M199 liquid medium
o 50 mL of heat-inactivated FBS (final concentration 10%)

o 5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL Penicillin, 100
pg/mL Streptomycin)

e Mix gently by swirling.

o Store the complete medium at 2-8°C, protected from light. The supplemented medium is
typically stable for up to three weeks.

M199 Maintenance Medium for Virus Infection

For virus infection and propagation, the serum concentration is typically reduced to minimize
interference with viral attachment and replication, and to reduce the activity of serum proteases
that can inactivate some viruses.

Protocol for Preparing 500 mL of M199 Maintenance Medium:
o Aseptically combine the following in a sterile bottle:

o 485 mL of M199 liquid medium
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o 10 mL of heat-inactivated FBS (final concentration 2%)

o 5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL Penicillin, 100
pg/mL Streptomycin)

» For specific viruses like Influenza, add TPCK-treated trypsin to a final concentration of 1-2
pug/mL to facilitate the cleavage of the hemagglutinin (HA) protein, which is necessary for
viral entry.

e Mix gently and store at 2-8°C.

Virus Propagation Protocols

Protocol 1: Influenza A Virus Propagation in MDCK Cells
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

Materials:

Confluent monolayer of MDCK cells in a T-75 flask

Complete M199 Growth Medium (10% FBS)

M199 Maintenance Medium (2% FBS) with TPCK-treated trypsin (1 pg/mL)

Influenza A virus stock

Sterile PBS
Protocol:

e Grow MDCK cells in a T-75 flask using Complete M199 Growth Medium until they reach 90-
100% confluency.

o Aspirate the growth medium and wash the cell monolayer twice with sterile PBS.

e Dilute the Influenza A virus stock in M199 Maintenance Medium to achieve the desired
multiplicity of infection (MOI). A low MOI (e.g., 0.01-0.1) is recommended for generating high-
titer virus stocks.
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Inoculate the MDCK cell monolayer with the diluted virus. Use a minimal volume to cover the
cell surface (e.g., 2 mL for a T-75 flask).

Incubate the flask at 37°C in a 5% CO2 incubator for 1-2 hours to allow for viral adsorption,
rocking the flask gently every 15-20 minutes.

After the adsorption period, add 15-20 mL of M199 Maintenance Medium containing TPCK-
treated trypsin.

Incubate the flask at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant
cytopathic effect (CPE) is observed (i.e., cell rounding, detachment, and lysis).

Harvest the virus by collecting the cell culture supernatant.
Centrifuge the supernatant at 1,500 x g for 10 minutes to pellet cell debris.

Aliquot the clarified viral supernatant and store at -80°C.
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Caption: Workflow for Influenza A Virus Propagation in MDCK Cells.
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Protocol 2: Adenovirus Propagation in A549 Cells

Cell Line: Human lung carcinoma (A549) cells.

Materials:

Confluent monolayer of A549 cells in a T-75 flask

Complete M199 Growth Medium (10% FBS)

M199 Maintenance Medium (2% FBS)

Adenovirus stock

Sterile PBS

Protocol:

o Grow A549 cells in a T-75 flask using Complete M199 Growth Medium until they reach 80-
90% confluency.

o Aspirate the growth medium and wash the cell monolayer once with sterile PBS.
e Dilute the Adenovirus stock in M199 Maintenance Medium to the desired MOI.
e Inoculate the A549 cell monolayer with the diluted virus (e.g., 2 mL for a T-75 flask).

e Incubate at 37°C in a 5% CO2 incubator for 1-2 hours for viral adsorption, with gentle
rocking.

e Add 15-20 mL of M199 Maintenance Medium.

e Incubate at 37°C in a 5% CO2 incubator. Observe daily for CPE, which includes cell
rounding, clumping, and detachment. This typically occurs within 2-5 days post-infection.

* When approximately 80-90% of the cells show CPE and are detaching, harvest the virus.

» To release intracellular viral particles, subject the flask to three cycles of freezing (in a dry
ice/ethanol bath or -80°C freezer) and thawing (in a 37°C water bath).
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o Transfer the cell lysate to a centrifuge tube and centrifuge at 2,000 x g for 10 minutes to
pellet cell debris.

o Collect the supernatant containing the virus, aliquot, and store at -80°C.

Virus Titration Protocols
Protocol 3: TCID50 Assay for Viral Titer Determination

The TCID50 assay determines the dilution of virus required to infect 50% of the inoculated cell
cultures.

Materials:

e Host cells (e.g., MDCK for Influenza, A549 for Adenovirus)
o Complete M199 Growth Medium

e M199 Maintenance Medium

* Virus stock to be titrated

» Sterile 96-well flat-bottom plates

» Sterile reagent reservoirs and multichannel pipettes
Protocol:

o Seed a 96-well plate with the appropriate host cells at a density that will result in a confluent
monolayer the next day (e.g., 2 x 10”4 cells/well in 100 pL of Complete M199 Growth
Medium). Incubate at 37°C in a 5% CO2 incubator.

e On the day of the assay, prepare ten-fold serial dilutions of the virus stock in M199
Maintenance Medium (from 101 to 10~8).

e Aspirate the growth medium from the 96-well plate containing the confluent cell monolayer.

¢ Inoculate 8 replicate wells per virus dilution with 100 L of the corresponding dilution.
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e Include a set of 8 wells with M199 Maintenance Medium only as a negative control (cell
control).

 Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days.

¢ Observe the plate daily for the development of CPE.

e Score each well as positive (+) or negative (-) for CPE at the end of the incubation period.

o Calculate the TCID50/mL using the Reed-Muench method.

Data Presentation: Example TCID50 Assay Results

No. of Wells without CPE

Virus Dilution No. of Wells with CPE (+) 0
10t 8 0
1072 8 0
1073 8 0
104 7 1
10-> 4 4
10-° 1 7
107 0 8
10-8 0 8
Cell Control 0 8

Calculation of TCID50 using the Reed-Muench Method:

» Determine the 50% endpoint: This lies between the dilution showing >50% infection and the
dilution showing <50% infection. In the example table, this is between 10~* (87.5% infection)
and 10~ (50% infection).
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o Calculate the proportionate distance (PD): PD = (% positive at dilution above 50% - 50%) /
(% positive at dilution above 50% - % positive at dilution below 50%) In this case, the dilution
above 50% is 104 (7/8 = 87.5%) and the dilution below 50% is 10~> (4/8 = 50%). PD = (87.5
-50)/(87.5-50)=1

o Calculate the log of the TCID50 titer: Log TCID50 = Log of the dilution above 50% + (PD x
Log of the dilution factor) Log TCID50 =-4 + (1 x-1) =-5

e The TCID50 is the reciprocal of the 10"Log TCID50 value. TCID50 = 10>/ 0.1 mL (inoculum
volume) = 10® TCID50/mL
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Caption: Workflow for TCID50 Assay.
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Protocol 4: Plague Assay for Viral Titer Determination

The plaque assay is used to determine the number of plaque-forming units (PFU) in a virus
stock.

Materials:

Host cells (e.g., A549 for Adenovirus)

o Complete M199 Growth Medium

e M199 Maintenance Medium (2% FBS)

e Virus stock to be titrated

o Sterile 6-well plates

e Agarose (low melting point)

o Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

e Formalin (10%)

Protocol:

o Seed 6-well plates with host cells to form a confluent monolayer.

» Prepare ten-fold serial dilutions of the virus stock (e.g., 107> to 10~8) in M199 Maintenance
Medium.

o Aspirate the growth medium from the cell monolayers and wash with sterile PBS.

 Inoculate each well with 0.5 mL of a virus dilution in duplicate.

e Incubate at 37°C for 1-2 hours for adsorption, rocking gently every 20-30 minutes.

e Prepare a 2X M199 Maintenance Medium and a 1.6% solution of low melting point agarose
in sterile water. Mix equal volumes of the 2X medium and the melted agarose (kept at 42°C)
to create the overlay.
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o Aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.

» Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5%
CO2 incubator for 3-10 days, or until plaques are visible.

e To visualize the plaques, fix the cells by adding 1 mL of 10% formalin to each well and
incubate for at least 30 minutes.

o Carefully remove the agarose plug.

 Stain the cell monolayer with 1 mL of crystal violet solution for 15-20 minutes.
o Gently wash the wells with water and allow them to dry.

e Count the number of plaques (clear zones) in the wells.

o Calculate the viral titer in PFU/mL.

Data Presentation: Example Plague Assay Results

Virus Dilution Plaques in Well 1 Plaques in Well 2 Average Plaques
10-° 125 115 120

1077 14 18 16

10-8 2 0 1

Calculation of Viral Titer (PFU/mL):

e Choose the dilution that yields a countable number of plaques (typically 10-100). In this
example, the 10~7 dilution is ideal.

 Viral Titer (PFU/mL) = (Average number of plagues) / (Dilution factor x Volume of inoculum in
mL)

e Viral Titer (PFU/mL) = 16/ (107 x 0.5) = 3.2 x 108 PFU/mL
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Conclusion

M199 remains a valuable and versatile medium for the propagation and titration of a wide
range of viruses. The protocols outlined in this document provide a comprehensive guide for
researchers, scientists, and drug development professionals to effectively utilize M199 in their
virological workflows. Proper preparation of the medium and adherence to optimized protocols
for specific virus-host cell systems are critical for achieving reliable and reproducible results.

 To cite this document: BenchChem. [Application Notes and Protocols for Virus Propagation
and Titration Using M199 Medium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15296203#using-m199-for-virus-propagation-and-
titration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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